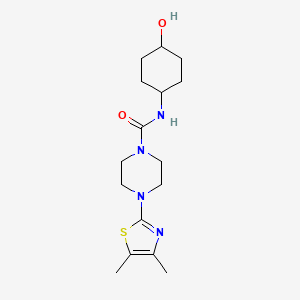![molecular formula C15H21ClN2O2 B6636742 3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "CCMI" and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of CCMI is not fully understood. However, it has been proposed that CCMI may act by inhibiting the activity of certain enzymes, including protein kinases and phosphatases. CCMI has also been shown to modulate the activity of certain signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
CCMI has been found to have various biochemical and physiological effects. In cancer cells, CCMI has been shown to induce apoptosis and inhibit cell proliferation. In neurons, CCMI has been found to protect against oxidative stress and excitotoxicity. In immune cells, CCMI has been shown to modulate cytokine production and immune cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CCMI in lab experiments is its potential therapeutic applications in various fields. However, there are also limitations associated with using CCMI, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on CCMI. One area of research is the development of more efficient synthesis methods for CCMI. Another area of research is the exploration of CCMI's potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. Additionally, further studies are needed to elucidate the mechanism of action of CCMI and to investigate its potential toxicity at high concentrations.
Métodos De Síntesis
The synthesis of CCMI has been achieved using various methods, including the reaction of 2-chloro-3-methylphenyl isocyanate with 2-hydroxycyclopentylmethanol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then treated with methylamine to yield CCMI. The yield of CCMI using this method is typically around 50%.
Aplicaciones Científicas De Investigación
CCMI has been found to have potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, CCMI has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, CCMI has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, CCMI has been shown to modulate immune responses and may be useful in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
3-(2-chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-10-5-3-7-12(14(10)16)17-15(20)18(2)9-11-6-4-8-13(11)19/h3,5,7,11,13,19H,4,6,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSKVDZINRTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N(C)CC2CCCC2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)




![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)
![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)

![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)

![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)